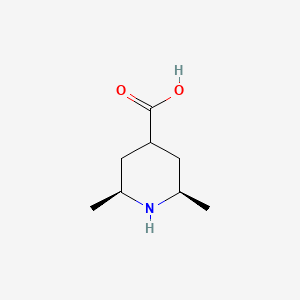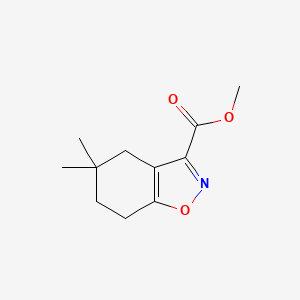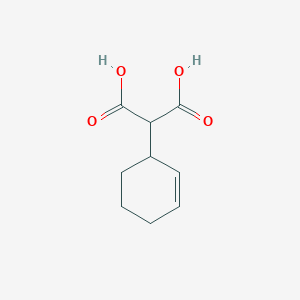
butyl 5-(difluoromethoxy)-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-(difluoromethoxy)-2-fluorobenzoate, or 5-(difluoromethoxy)-2-fluorobenzoyl butyl ester, is an ester of 5-(difluoromethoxy)-2-fluorobenzoic acid. It is a colorless, odorless, crystalline solid that is soluble in organic solvents. It has a melting point of 47-48°C and a boiling point of 181-182°C. 5-(difluoromethoxy)-2-fluorobenzoate is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
5-(difluoromethoxy)-2-fluorobenzoate is an ester, and it is hydrolyzed by esterases (enzymes that hydrolyze esters) to form 5-(difluoromethoxy)-2-fluorobenzoic acid and an alcohol. The hydrolysis of the ester is facilitated by the presence of a strong acid catalyst, such as hydrochloric acid.
Biochemical and Physiological Effects
5-(difluoromethoxy)-2-fluorobenzoate has no known biochemical or physiological effects. It is not known to be toxic, and it is not known to interact with any other compounds or enzymes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(difluoromethoxy)-2-fluorobenzoate in laboratory experiments include its low cost, its availability in bulk, and its stability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The main limitation of using 5-(difluoromethoxy)-2-fluorobenzoate in laboratory experiments is that it is not very soluble in water, so it must be used in organic solvents or in aqueous buffers.
Direcciones Futuras
Future research on 5-(difluoromethoxy)-2-fluorobenzoate could include studies of its interactions with other compounds and enzymes, as well as studies of its potential applications in drug design. Additionally, further research could be done to explore its potential as a model substrate in studies of enzyme-catalyzed reactions. Additionally, further research could be done to explore the potential of 5-(difluoromethoxy)-2-fluorobenzoate as a ligand in studies of molecular recognition. Finally, further research could be done to explore the potential of 5-(difluoromethoxy)-2-fluorobenzoate as a reagent in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes.
Métodos De Síntesis
There are several methods for the synthesis of 5-(difluoromethoxy)-2-fluorobenzoate. One method involves the reaction of 5-(difluoromethoxy)-2-fluorobenzoic acid with an alcohol in the presence of a strong acid catalyst. This reaction yields an ester, which is then isolated and purified. Another method involves the reaction of 5-(difluoromethoxy)-2-fluorobenzoic acid with an organometallic reagent such as magnesium or zinc in the presence of a strong acid catalyst. This reaction yields an organometallic complex, which is then isolated and purified.
Aplicaciones Científicas De Investigación
5-(difluoromethoxy)-2-fluorobenzoate is widely used in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a model substrate in studies of enzyme-catalyzed reactions, such as the hydrolysis of esters. Additionally, 5-(difluoromethoxy)-2-fluorobenzoate is used in studies of molecular recognition, as it can bind to certain receptors and can be used to study the structure and function of these receptors.
Propiedades
IUPAC Name |
butyl 5-(difluoromethoxy)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-3-6-17-11(16)9-7-8(18-12(14)15)4-5-10(9)13/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYOZQRUODGMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 5-(difluoromethoxy)-2-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![[(1S)-2-bromo-1-methoxyethyl]benzene](/img/structure/B6600983.png)


![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)






